molecular formula C19H19N5O2S B2859344 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 921579-07-9

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2859344
CAS No.: 921579-07-9
M. Wt: 381.45
InChI Key: XHTBJWNOEBKHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a heterocyclic derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 5. The sulfanyl (-S-) bridge at position 3 connects the heterocycle to an N-phenylacetamide moiety.

Synthetically, such compounds are typically prepared via cycloaddition or alkylation reactions. For example, 1,3-dipolar cycloaddition between azides and alkynes (as seen in ) or S-alkylation of triazole-thiones (as in ) are common strategies. The presence of electron-donating groups like methoxy may enhance solubility or target affinity .

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-26-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)27-13-17(25)20-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTBJWNOEBKHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions:

Common reagents include hydrazine, acyl chlorides, and various oxidizing and reducing agents. Major products depend on the specific reaction conditions but often include modified triazole or imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )

  • Structure : Features a 1,2,3-triazole core with a naphthyloxy-methyl substituent and N-phenylacetamide.
  • Synthesis : Prepared via Cu-catalyzed 1,3-dipolar cycloaddition between azides and alkynes.
  • Key Spectral Data :
    • IR: C=O stretch at 1671 cm⁻¹, NH stretch at 3262 cm⁻¹ .
    • NMR: Distinct signals for -OCH2 (δ 5.48 ppm) and triazole proton (δ 8.36 ppm) .

(2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (10–15, )

  • Structure : 1,2,4-Triazole derivatives with sulfonylbenzene and fluorophenyl substituents.
  • Synthesis : S-alkylation of triazole-thiones with α-halogenated ketones in basic media.
  • Key Spectral Data :
    • IR: C=S stretch at 1247–1255 cm⁻¹, absence of C=O in triazole tautomers .
  • Comparison : The sulfonyl group enhances electrophilicity, while fluorophenyl substituents improve metabolic stability. The target compound’s imidazo-triazole core may offer greater rigidity than 1,2,4-triazoles .

Analogues with Alternative Heterocycles

4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one ()

  • Structure : Oxazol-5(4H)-one fused with indole and arylidene groups.
  • Synthesis: Condensation using NiFe2O4 nanoparticles as catalysts.
  • Bioactivity : Exhibited antioxidant (DPPH scavenging) and antimicrobial activity, with compound 6a showing the highest efficacy .
  • Comparison : The oxazolone core differs significantly in electronic properties from imidazo-triazoles, but the acetamide linkage and aromatic substituents suggest overlapping bioactivity domains .

Functional Group Variations

2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (11, )

  • Structure: Combines acetylamino-phenoxy, methyl-triazole, and nitrophenylacetamide groups.
  • Key Spectral Data :
    • IR: C=O stretch at 1669 cm⁻¹, C-S stretch at 681 cm⁻¹ .
  • Comparison: The nitro group in 11 enhances electron-withdrawing effects, contrasting with the methoxy group in the target compound.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Notable Bioactivity
Target Compound Imidazo[2,1-c][1,2,4]triazole 7-(4-methoxyphenyl), sulfanyl-acetamide Cycloaddition/S-alkylation Potential enzyme inhibition*
1,2,3-Triazole (6a, 6b, 6c) 1,2,3-Triazole Naphthyloxy-methyl, nitro-phenyl Cu-catalyzed cycloaddition Antimicrobial (hypothesized)
1,2,4-Triazole (10–15) 1,2,4-Triazole Sulfonylbenzene, fluorophenyl S-alkylation Anticancer (hypothesized)
Oxazolone () Oxazol-5(4H)-one Indolyl, arylidene Nanoparticle-catalyzed condensation Antioxidant, antimicrobial
1,2,4-Triazole (11) 1,2,4-Triazole Acetylamino-phenoxy, nitrophenyl Alkylation Unreported

*Bioactivity inferred from structural analogs.

Biological Activity

The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a novel organic molecule characterized by its unique structural features, including an imidazo[2,1-c][1,2,4]triazole core and a sulfanyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The structural formula of the compound can be represented as follows:

C19H19N5O2S\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_2\text{S}

This structure consists of:

  • An imidazo[2,1-c][1,2,4]triazole ring system.
  • A methoxyphenyl substituent.
  • A sulfanyl (thioether) linkage.
  • An N-phenylacetamide moiety.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological functions.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
  • Signal Transduction Modulation : The compound could affect cellular signaling mechanisms that regulate processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole framework exhibit a range of biological activities:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. For instance, studies have reported significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values indicating potent activity .
  • Antimicrobial Properties : The presence of the triazole ring is often associated with antimicrobial effects. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit inflammatory pathways, potentially through the modulation of nitric oxide synthase and cyclooxygenase enzymes .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A derivative with a similar imidazo-triazole structure was tested against various cancer cell lines and exhibited significant cytotoxicity. For example:
    • Compound X showed IC50 values below 30 µg/mL against MCF-7 cells .
  • Antimicrobial Evaluation : Compounds derived from imidazo[2,1-c][1,2,4]triazole were evaluated for their antibacterial properties:
    • A study indicated that certain derivatives displayed MIC values significantly lower than standard antibiotics against resistant strains .
  • Inflammatory Response Modulation : In vitro studies demonstrated that related compounds effectively reduced LPS-induced nitric oxide production in macrophages .

Comparative Analysis

The following table summarizes the biological activities of selected triazole derivatives compared to our compound:

Compound NameStructural FeaturesBiological ActivityReference
Compound AImidazo-triazoleAnticancer
Compound BTriazole with phenylAntimicrobial
Compound CTriazole-thiolAnti-inflammatory

Q & A

Q. What are the standard synthetic routes for preparing 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazo-triazole core via cyclization of precursors like aminotriazoles under basic conditions (e.g., KOH in ethanol) .
  • Step 2 : Thiolation of the core using halogenated acetamide derivatives (e.g., chloroacetamide) in refluxing ethanol with a base catalyst .
  • Step 3 : Purification via column chromatography to isolate the final product . Key variables include solvent choice (ethanol, DMF), temperature (reflux at 80–150°C), and catalyst selection (pyridine, zeolites) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and scaffold integrity, with methoxyphenyl protons appearing as singlet peaks (~δ 3.8 ppm) and sulfanyl protons as broad signals .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy group) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 463.5 for C21_{21}H20_{20}F3_3N5_5O2_2S) .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst screening : Zeolite (Y-H) enhances cyclization efficiency by 20–30% compared to traditional bases .
  • Solvent effects : Ethanol minimizes side reactions vs. DMF, which may promote decomposition of sulfanyl linkages .
  • Temperature control : Reflux at 150°C for 5 hours maximizes imidazo-triazole ring formation .
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate 3:1 to 1:1) resolves polar byproducts .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

  • Methoxy vs. fluoro substituents : Methoxy groups enhance solubility and π-π stacking with target proteins, while fluoro substituents increase metabolic stability .
  • Sulfanyl vs. sulfonyl linkages : Sulfanyl groups improve membrane permeability but reduce oxidative stability .
  • Acetamide variations : N-phenylacetamide derivatives show higher anticancer activity than N-isopropyl analogs due to enhanced hydrogen bonding .

Q. How can computational methods resolve contradictions in reported biological activities?

  • Molecular docking : Predict binding affinities to targets like EGFR or DNA topoisomerase II. For example, docking studies show methoxyphenyl derivatives bind more tightly to EGFR’s ATP pocket (ΔG = −9.2 kcal/mol) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with antimicrobial IC50_{50} values to rationalize discrepancies .
  • MD simulations : Assess stability of compound-protein complexes over 100 ns to validate experimental IC50_{50} trends .

Q. What strategies address inconsistent results in cytotoxicity assays across studies?

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS in DMEM) .
  • Dose-response validation : Repeat assays with 8–12 concentration points to ensure IC50_{50} accuracy .
  • Batch testing : Compare multiple synthetic batches to rule out impurity-driven toxicity (e.g., HPLC purity >95%) .

Methodological Notes

  • Synthesis : Prioritize zeolite-catalyzed routes for scalability and reproducibility .
  • Characterization : Combine NMR and HRMS for unambiguous structural confirmation .
  • Bioassays : Include positive controls (e.g., doxorubicin for anticancer assays) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.